molecular formula C20H16IN3O B3726624 3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE

3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3726624
M. Wt: 441.3 g/mol
InChI Key: DXZSOYJAFCJHBL-JXMROGBWSA-N
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Description

3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound features a unique structure that includes an indole moiety, an ethyl group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The iodine atom can also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the indole and quinazolinone moieties, as well as the iodine atom.

Properties

IUPAC Name

3-ethyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16IN3O/c1-2-24-19(23-18-9-8-14(21)11-16(18)20(24)25)10-7-13-12-22-17-6-4-3-5-15(13)17/h3-12,22H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZSOYJAFCJHBL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
Reactant of Route 2
3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
Reactant of Route 5
3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
3-ETHYL-2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE

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